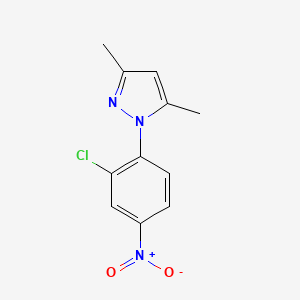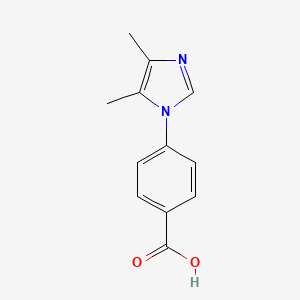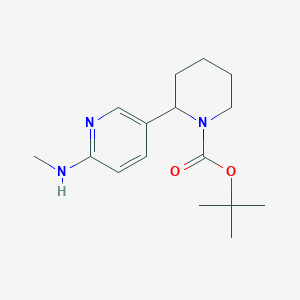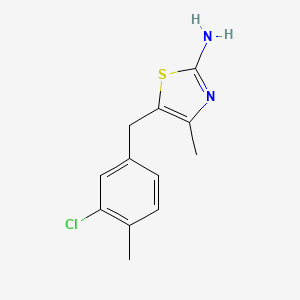
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group and two methyl groups at positions 3 and 5
准备方法
The synthesis of 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-chloro-4-nitroaniline with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
相似化合物的比较
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
2-chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the pyrazole ring.
3,5-dimethylpyrazole: Contains the pyrazole ring with methyl groups but lacks the 2-chloro-4-nitrophenyl group.
2-chloro-4-nitrophenyl isothiocyanate: Similar aromatic substitution pattern but with an isothiocyanate group instead of the pyrazole ring.
属性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC 名称 |
1-(2-chloro-4-nitrophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-5-8(2)14(13-7)11-4-3-9(15(16)17)6-10(11)12/h3-6H,1-2H3 |
InChI 键 |
HUGYPEPVOJNCFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)

![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)




![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)


![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)
